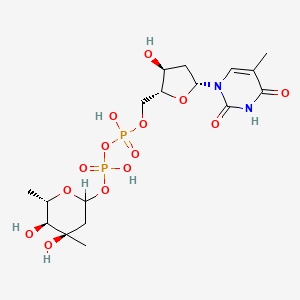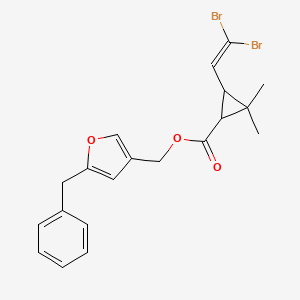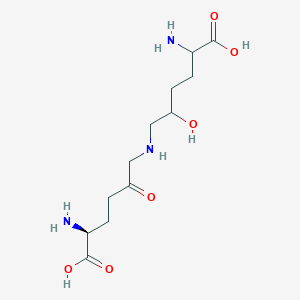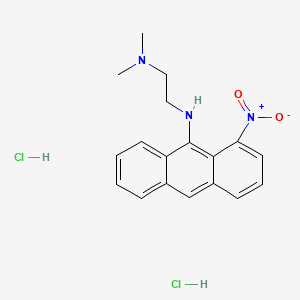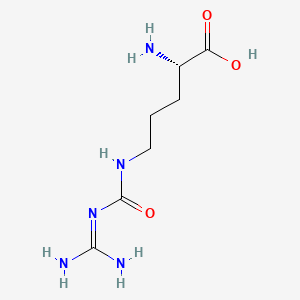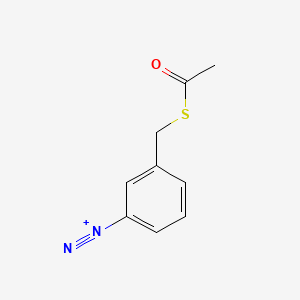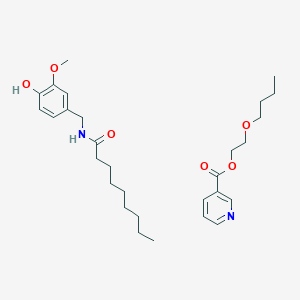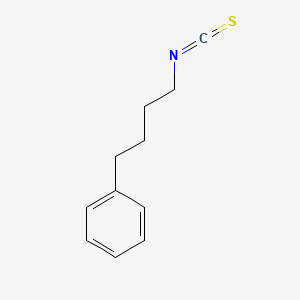
4-Phenylbutyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isothiocyanates, such as 4-Phenylbutyl isothiocyanate, can be achieved through several methods. A notable approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, either via a one-pot process or a two-step approach. This method has been found to be versatile, effective for preparing alkyl, electron-rich aryl, highly electron-deficient aryl, and heterocyclic isothiocyanates (Li et al., 2013). Another efficient synthesis method involves the replacement reaction of phenyl isothiocyanate with corresponding amines, offering advantages such as low toxicity, safety, less by-products, and simplicity, which suggests its potential for industrial production of complex isothiocyanates (Zhu & Li, 2021).
Molecular Structure Analysis
The molecular structure of this compound features a central CNC(=S)O group that is essentially planar, indicating a specific arrangement of atoms that can influence its reactivity and interactions with other molecules. In crystal structures, molecules of isothiocyanates can be connected via N-H⋯S interactions, highlighting the importance of these elements in determining the compound's structural characteristics (Jian et al., 2006).
Chemical Reactions and Properties
Isothiocyanates, including this compound, participate in a range of chemical reactions that underscore their utility in synthetic chemistry. For instance, aryl radicals can react with phenyl isothiocyanate derivatives through novel radical cascade reactions, forming complex structures such as thiochromeno[2,3-b]indoles via competitive [4 + 2] and [4 + 1] radical annulations. The outcomes of these reactions are influenced by the substituents on the aryl group, which can affect the regioselectivity and yields of the products (Benati et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments and applications. However, specific details on these properties require further exploration through dedicated research.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with various chemical agents, play a crucial role in its applications in organic synthesis and potential industrial uses. Isothiocyanates' ability to undergo reactions with amines to form thioureas or with alcohols to form thiocarbamates highlights their versatility and importance in chemical synthesis (Rong et al., 2021).
Applications De Recherche Scientifique
Anticancer Properties
4-Phenylbutyl isothiocyanate (PBITC) and its analogs have shown promise in cancer research. Studies have found that phenylbutyl isoselenocyanate, a selenium-substituted isothiocyanate analog of PBITC, can induce apoptosis in prostate cancer cells. It works by increasing reactive oxygen species, leading to the suppression of androgen receptor signaling and the activation of p53-mediated apoptosis pathways (Wu et al., 2018). Another study highlighted the anticancer potential of natural and synthetic isothiocyanates, including phenylbutyl-ITC, against liver and prostate cancer cells in vitro. These compounds were effective in reducing cell viability, migration, invasion, and inducing apoptosis (Crowley et al., 2019).
Antimicrobial Applications
Isothiocyanates, including phenyl isothiocyanate (PITC), have been explored for antimicrobial applications. For instance, PITC was covalently bonded to the surface of microfibrillated cellulose to create contact-active antimicrobial surfaces. This approach demonstrated strong antimicrobial activity against gram-positive bacteria under static conditions, indicating potential for packaging applications (Saini et al., 2015).
Chemical and Material Science
In the field of chemical and material science, isothiocyanates have been used in various ways. For example, the reactivity and selectivity of phenyl- and benzyl isothiocyanate were studied for specific labeling of biomolecules with fluorescent dyes, important in target discovery and diagnostics (Petri et al., 2020). Furthermore, phenyl-tolane isothiocyanate liquid crystal compounds were synthesized and investigated for their high birefringence and fast response properties in liquid crystal optic devices (Peng et al., 2016).
Biomedical Research and Drug Development
Isothiocyanates like 4-phenylbutyric acid (4-PBA) have been explored in biomedical research. 4-PBA, used clinically for urea cycle disorders, has been studied for its potential as a low-molecular-weight chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress (Kolb et al., 2015). Additionally, 4-PBA has been investigated for its potential in promoting plant regeneration, acting as an auxin by being converted to phenylacetic acid, a known natural auxin (Iwase et al., 2022).
Mécanisme D'action
Target of Action
Isothiocyanates (ITCs), including 4-Phenylbutyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They are known to target a variety of cellular components, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .
Mode of Action
ITCs interact with their targets to induce a range of changes. For instance, phenethyl isothiocyanate has been reported to modulate different mitochondrial proteins such as B-cell lymphoma-2, Bid, and Bax, leading to the release of cytochrome C in the cytoplasm, which is the intrinsic mechanism of apoptosis . It’s plausible that this compound may have similar interactions with its targets.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of ITCs’ action are diverse. They have been shown to be effective against the most important human pathogens, including bacteria with resistant phenotypes . In the context of cancer, ITCs cause release of cytochrome c from the inter-membranous space of mitochondria initiating the formation of apoptosome which leads to apoptosis by the intrinsic pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild condition . More information on the pharmacokinetics of ITCs is required in order to shed light on the organ-specificity of induction by these substances .
Analyse Biochimique
Biochemical Properties
4-Phenylbutyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), where this compound inhibits NNK-induced lung tumors in mice . Additionally, this compound has been shown to induce Phase II detoxifying enzymes, which play a crucial role in the detoxification of carcinogens .
Cellular Effects
This compound has been observed to inhibit the proliferation and viability of various cancer cell lines. For instance, it inhibits the growth of human renal carcinoma cells by causing cell cycle arrest in the G2/M phase and inducing apoptosis through the activation of caspase-3/7 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylases (HDACs), leading to epigenetic changes that promote cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfur-, nitrogen-, and oxygen-centered nucleophiles, such as the sulfhydryl group of cysteine, leading to the inhibition of enzyme activity . This compound also activates the c-Jun N-terminal kinase (JNK1) pathway, which is involved in the regulation of gene expression related to detoxification and apoptosis . Furthermore, this compound inhibits the activity of histone deacetylases, resulting in increased acetylation of histones and the re-expression of tumor suppressor genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound induces apoptosis in a concentration- and time-dependent manner . Additionally, its stability and degradation have been assessed, showing that it remains active over extended periods, allowing for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound also interacts with cytochrome P450 enzymes, which are involved in the metabolism and elimination of xenobiotics from the body . These interactions can affect metabolic flux and alter metabolite levels, contributing to its chemopreventive properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as acetylation, may also play a role in directing this compound to specific subcellular compartments, enhancing its biological effects .
Propriétés
IUPAC Name |
4-isothiocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQOLFAKKAMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210463 | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61499-10-3 | |
| Record name | (4-Isothiocyanatobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-4-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






